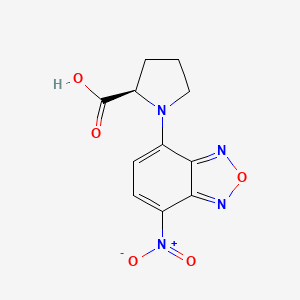
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline is a compound that belongs to the family of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications. The presence of the nitro group and the benzoxadiazole ring imparts unique chemical and physical properties to this compound, making it valuable in fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-nitro-2,1,3-benzoxadiazole, which is then reacted with D-proline.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxadiazole ring can undergo substitution reactions, where the nitro group can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include amino derivatives and substituted benzoxadiazole compounds.
Aplicaciones Científicas De Investigación
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to study various chemical reactions and interactions.
Biology: The compound is employed in cellular imaging and tracking due to its fluorescent properties. It helps in visualizing cellular processes and structures.
Industry: The compound is used in the development of sensors and diagnostic tools due to its sensitivity and specificity.
Mecanismo De Acción
The mechanism of action of 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as glutathione S-transferases, which play a role in detoxification processes.
Pathways Involved: It disrupts the interaction between glutathione S-transferases and their substrates, leading to the inhibition of their catalytic activity. This results in the accumulation of toxic substances within the cell, triggering apoptosis or cell death.
Comparación Con Compuestos Similares
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline can be compared with other similar compounds, such as:
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: This compound also exhibits fluorescent properties and is used in similar applications. it has different functional groups, leading to variations in its chemical reactivity and biological activity.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: This compound is used as a fluorescent glucose analog in cellular imaging studies. It differs from this compound in its structure and specific applications.
Propiedades
Número CAS |
159717-70-1 |
|---|---|
Fórmula molecular |
C11H10N4O5 |
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1 |
Clave InChI |
KKWDSQYPOCTRRA-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



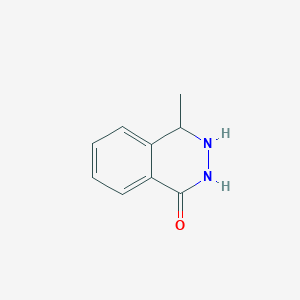
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
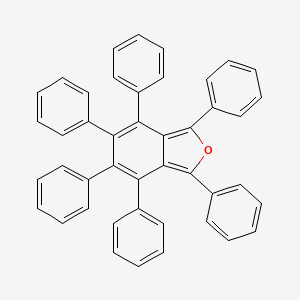
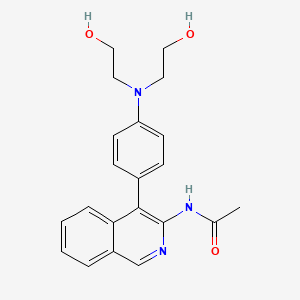
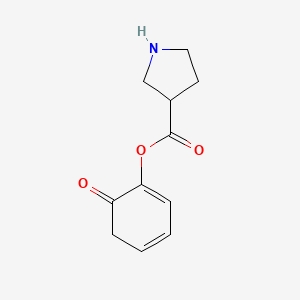
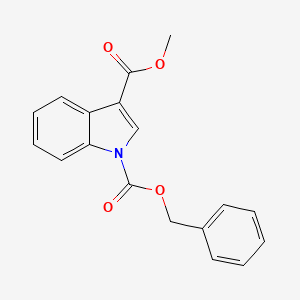
![1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]-](/img/structure/B12916125.png)
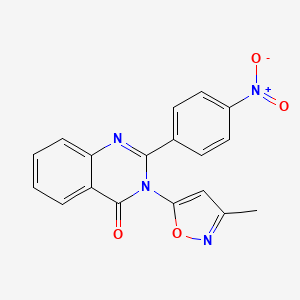
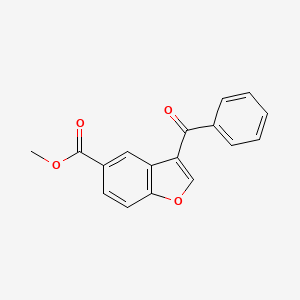

![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)

